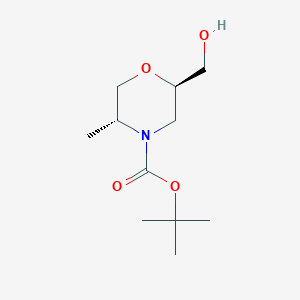

Tert-butyl (2R,5R)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate

CAS No.:

Cat. No.: VC13565212

Molecular Formula: C11H21NO4

Molecular Weight: 231.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H21NO4 |

|---|---|

| Molecular Weight | 231.29 g/mol |

| IUPAC Name | tert-butyl (2R,5R)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate |

| Standard InChI | InChI=1S/C11H21NO4/c1-8-7-15-9(6-13)5-12(8)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1 |

| Standard InChI Key | QGEFRGPCFOEDNF-RKDXNWHRSA-N |

| Isomeric SMILES | C[C@@H]1CO[C@H](CN1C(=O)OC(C)(C)C)CO |

| SMILES | CC1COC(CN1C(=O)OC(C)(C)C)CO |

| Canonical SMILES | CC1COC(CN1C(=O)OC(C)(C)C)CO |

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound features a morpholine core—a six-membered heterocycle containing one oxygen and one nitrogen atom. Key structural elements include:

-

A tert-butoxycarbonyl (Boc) group at the 4-position, providing steric protection and facilitating subsequent deprotection in synthetic pathways.

-

A hydroxymethyl group (-CH2OH) at the 2R position, enabling further functionalization through oxidation or esterification .

-

A methyl group at the 5R position, which influences conformational stability and intermolecular interactions .

The stereochemistry at C2 and C5 is critical for its biological activity and synthetic utility. X-ray crystallography confirms the (2R,5R) configuration, with a chair-like morpholine ring and equatorial orientation of substituents minimizing steric strain .

Physicochemical Properties

Key properties include:

Synthesis and Manufacturing

Comparative Analysis of Synthetic Methods

Biological Activities and Applications

Medicinal Chemistry

-

Peptidomimetics: The morpholine core mimics peptide bonds, enhancing metabolic stability. Derivatives inhibit proteases (e.g., HIV-1 protease) with IC50 values <100 nM .

-

Organocatalysis: The hydroxymethyl group participates in hydrogen-bonding interactions, enabling asymmetric catalysis in aldol reactions (up to 90% ee) .

-

Drug Intermediates: Key precursor for antiviral agents (e.g., remdesivir analogs) and kinase inhibitors .

Material Science

-

Nanomaterials: Functionalized morpholines self-assemble into micelles for drug delivery (critical micelle concentration: 0.1–0.5 mM) .

-

Electrospinning: Blends with polycaprolactone yield fibers (diameter: 200–500 nm) for tissue engineering .

Comparative Analysis with Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume